molecular formula C15H12Cl2FNO B4264646 N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide

N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No. B4264646
M. Wt: 312.2 g/mol
InChI Key: BENJCPIFSZMUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide, also known as CFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CFA is a white crystalline solid that has a molecular weight of 315.22 g/mol. This compound is synthesized using a multi-step process that involves the reaction of several chemicals.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide has potential applications in scientific research, particularly in the field of neuroscience. N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide has been shown to be a potent and selective inhibitor of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide has also been shown to be a potent activator of the TRPA1 ion channel, which is involved in the perception of cold temperatures. These properties make N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide a valuable tool for studying the mechanisms of pain and cold perception.

Mechanism of Action

N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide acts as a potent and selective inhibitor of the TRPA1 ion channel. The TRPA1 ion channel is involved in the perception of pain and inflammation. N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide binds to the TRPA1 ion channel and blocks its activity, thereby reducing the perception of pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide has been shown to reduce the perception of pain and inflammation in animal models. N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide has also been shown to activate the TRPA1 ion channel, which is involved in the perception of cold temperatures. These properties make N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide a valuable tool for studying the mechanisms of pain and cold perception.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide in lab experiments include its potency and selectivity as an inhibitor of the TRPA1 ion channel. This allows researchers to study the mechanisms of pain and inflammation with high precision. The limitations of using N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide in lab experiments include its potential toxicity and the need for careful handling due to its hazardous nature.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide. One direction is to study the potential therapeutic applications of N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide in the treatment of pain and inflammation. Another direction is to study the potential applications of N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide in the treatment of cold-related disorders. Additionally, further research is needed to determine the long-term effects of N-(4-chlorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide on the TRPA1 ion channel and its potential toxicity.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNO/c16-11-6-4-10(5-7-11)9-19-15(20)8-12-13(17)2-1-3-14(12)18/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENJCPIFSZMUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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